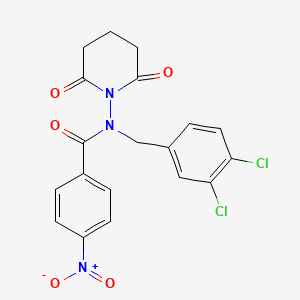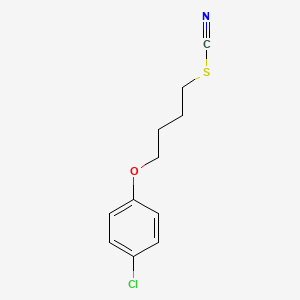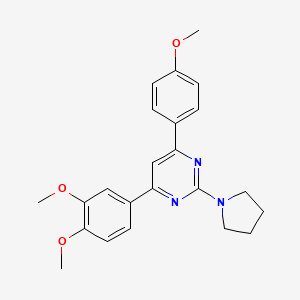![molecular formula C18H20ClNO2S B4987017 N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B4987017.png)
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide, also known as Cystamine bisacrylamide, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects.
作用機序
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide bisacrylamide works by forming covalent bonds between proteins and nucleic acids, which can lead to crosslinking and stabilization of the structures. This can result in altered protein function and DNA conformation, leading to changes in gene expression and cellular behavior.
Biochemical and Physiological Effects:
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide bisacrylamide has been shown to have various biochemical and physiological effects in different cell types. It has been reported to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the activity of transcription factors. N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide bisacrylamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide bisacrylamide is its ability to crosslink proteins and nucleic acids, which can be useful for various biochemical and physiological studies. However, its use in lab experiments can also have limitations, such as potential toxicity and non-specific binding to other molecules.
将来の方向性
There are several future directions for the use of N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide bisacrylamide in scientific research. One potential application is in the development of new hydrogels for drug delivery and tissue engineering. Another future direction is to explore the potential of N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide bisacrylamide as a therapeutic agent for neurodegenerative diseases. Further studies are also needed to elucidate the mechanism of action and potential side effects of N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide bisacrylamide in different cell types and animal models.
In conclusion, N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide bisacrylamide is a versatile chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. Its ability to crosslink proteins and nucleic acids makes it useful for various applications, such as gel electrophoresis and hydrogel synthesis. Further studies are needed to explore its potential as a therapeutic agent and to elucidate its mechanism of action in different cell types and animal models.
合成法
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide bisacrylamide can be synthesized by reacting 3-chlorobenzyl mercaptan with 2-(2-methylphenoxy)acetyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with acryloyl chloride to obtain the final product.
科学的研究の応用
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide bisacrylamide has been widely used in scientific research for its ability to crosslink proteins and nucleic acids. It is commonly used in gel electrophoresis to create polyacrylamide gels for protein and DNA separation. N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide bisacrylamide has also been used in the synthesis of hydrogels for drug delivery and tissue engineering applications.
特性
IUPAC Name |
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c1-14-5-2-3-8-17(14)22-12-18(21)20-9-10-23-13-15-6-4-7-16(19)11-15/h2-8,11H,9-10,12-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFDTYGKZAVWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCSCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(2-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-methylglycinamide](/img/structure/B4986937.png)


![2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}benzamide](/img/structure/B4986962.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-(2-fluorophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4986969.png)
![3-[(1,3-benzothiazol-2-ylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4986982.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4986986.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4987010.png)
![4-{[2-(isonicotinoylamino)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4987014.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4987024.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4987029.png)


